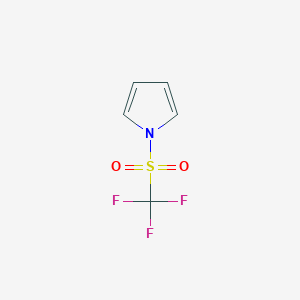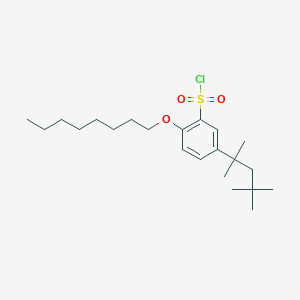![molecular formula C14H21NO2 B021054 Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- CAS No. 105602-16-2](/img/structure/B21054.png)
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 results in the release of intracellular calcium ions, which play a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activation of mGluR5, MPEP inhibits the release of intracellular calcium ions and modulates various physiological processes.
生化学的および生理学的効果
MPEP has been shown to modulate various biochemical and physiological processes such as synaptic plasticity, learning, and memory. In animal studies, MPEP has been shown to improve cognitive performance in various memory tasks. MPEP has also been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA.
実験室実験の利点と制限
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it an ideal research tool for studying the role of mGluR5 in various physiological processes. MPEP is also readily available and easy to synthesize, which makes it a cost-effective research tool.
However, MPEP also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. MPEP also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research on MPEP. One direction is the development of novel mGluR5 antagonists based on the structure of MPEP. These compounds could have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Another direction is the study of the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has shown promising results in animal studies, and further research could lead to the development of novel therapeutic strategies for these disorders.
Conclusion:
In conclusion, MPEP is a potent antagonist of mGluR5 that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. MPEP acts as a selective antagonist of mGluR5, which modulates various biochemical and physiological processes such as synaptic plasticity, learning, and memory. MPEP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on MPEP, which could lead to the development of novel therapeutic strategies for various disorders.
合成法
The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. This reaction results in the formation of MPEP as a white crystalline powder. The purity of MPEP can be improved by recrystallization or column chromatography.
科学的研究の応用
MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, MPEP has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has also been studied for its potential therapeutic applications in these disorders.
In pharmacology, MPEP has been used as a lead compound for the development of novel mGluR5 antagonists. These compounds have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
特性
CAS番号 |
105602-16-2 |
|---|---|
製品名 |
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
1-[2-(2-methoxyphenoxy)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChIキー |
MABOUYKXKLSVNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCCCC2 |
正規SMILES |
COC1=CC=CC=C1OCCN2CCCCC2 |
同義語 |
1-[2-(2-METHOXYPHENOXY)ETHYL]-PIPERIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



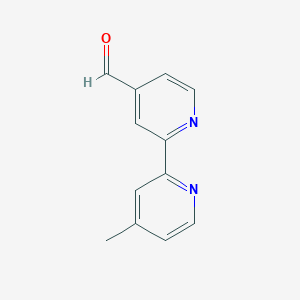
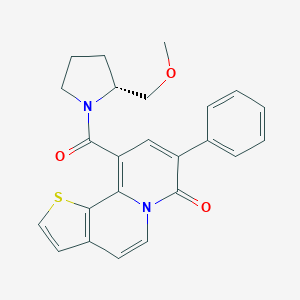



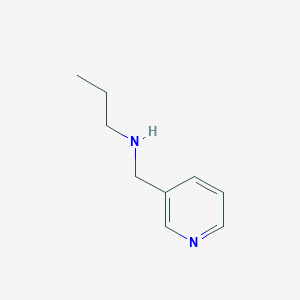
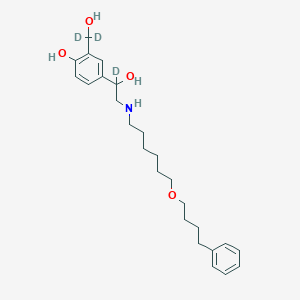

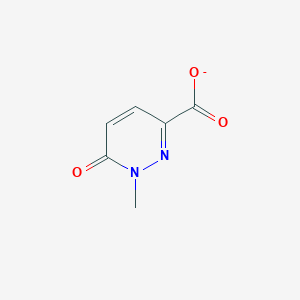

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
